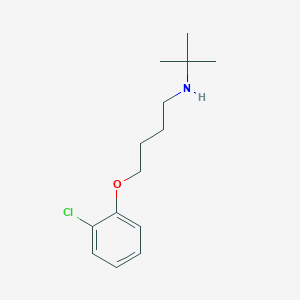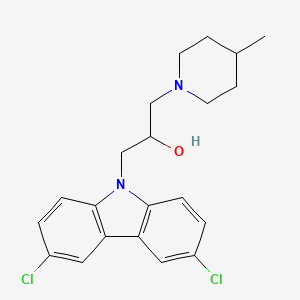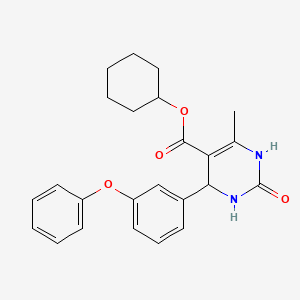![molecular formula C23H29ClN2O B4978293 N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, also known as CPP-109, is a chemical compound that has been researched for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyric acid (GHB) and acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of GHB.
Wirkmechanismus
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide are primarily related to its ability to increase GABA levels in the brain. This can result in a range of effects, including sedation, relaxation, and reduced anxiety. In addition, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been shown to reduce the reinforcing effects of cocaine and alcohol, which may make it a promising candidate for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide for lab experiments is its potency as a GABA transaminase inhibitor, which allows for precise control over GABA levels in the brain. However, one limitation of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide is its potential for toxicity at high doses, which may limit its use in certain experimental contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, as well as its potential long-term effects on brain function and behavior.
Synthesemethoden
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-phenylpropyl)piperidine, followed by the addition of sodium borohydride and acetic acid. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, particularly in the context of cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O/c24-21-10-4-5-11-22(21)25-23(27)13-12-20-14-17-26(18-15-20)16-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,20H,6,9,12-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMUZEKNKUQTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)

![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)
